molecular formula C18H21NO B1487275 2-(Dibenzylamino)cyclobutanol CAS No. 2205384-26-3

2-(Dibenzylamino)cyclobutanol

Cat. No. B1487275
CAS RN: 2205384-26-3
M. Wt: 267.4 g/mol
InChI Key: KZHPUOOVICRESI-UHFFFAOYSA-N
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Description

“2-(Dibenzylamino)cyclobutanol” is a type of cyclobutanol, which is a class of organic compounds characterized by a cyclobutane core structure with an alcohol functional group . Cyclobutane subunits are found in complex natural products, including terpenoids, alkaloids, and steroids . These compounds not only display fascinating architectures but also show potent biological activities .


Synthesis Analysis

The synthesis of cyclobutane-containing natural products has seen significant advances in recent years . New strategies for constructing cyclobutane rings have emerged, focusing on disconnection tactics to forge the four-membered rings . A sequential enantioselective reduction/C–H functionalization has been reported to install contiguous stereogenic carbon centers of benzocyclobutenols and cyclobutanols .


Molecular Structure Analysis

The molecular structure of “this compound” likely involves a cyclobutane core with a dibenzylamino group attached . Cyclobutane is a four-membered ring, and the presence of the dibenzylamino group would add complexity to the structure .


Chemical Reactions Analysis

Cyclobutane-containing compounds can undergo various chemical reactions. For instance, the acid-catalyzed [2 + 2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds provides a promising tool for the syntheses of donor–acceptor (D–A) cyclobutane derivatives . A catalytic radical process enables an asymmetric 1,4-C-H alkylation of diazoketones for stereoselective construction of cyclobutanone structures .

Future Directions

Cyclobutane-containing compounds have been the focus of recent research due to their unique structures and biological activities . Future directions may include the development of new synthetic strategies and the exploration of their biological activities .

properties

IUPAC Name

2-(dibenzylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18-12-11-17(18)19(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHPUOOVICRESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N(CC2=CC=CC=C2)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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